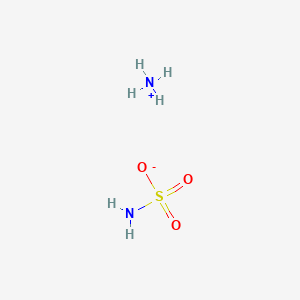

Amine sulfamate

Description

Historical Context and Evolution of Academic Inquiry

Ammonium (B1175870) sulfamate (B1201201) was introduced as a herbicide in the early 1940s for controlling woody plants. epa.gov Its effectiveness against difficult weeds like Japanese Knotweed and its relatively low toxicity to humans and animals compared to some alternatives contributed to its early adoption and subsequent research into its herbicidal properties. bionity.com Early academic inquiry focused on its efficacy as a herbicide and its behavior in soil systems, noting its high solubility in water and low expected persistence in soil. herts.ac.uk Studies in the mid-20th century investigated its herbicidal properties against various weeds, demonstrating its effectiveness in controlling species such as poison ivy.

Over time, the scope of academic inquiry expanded beyond its herbicidal use. Research began to explore its potential as a flame retardant, a plasticizer, and a reagent in industrial processes. wikipedia.orgbionity.com The investigation into its flame retardant properties, particularly for cellulose-based materials like paper and wood, highlighted the advantages of salt-based flame retardants like ammonium sulfamate due to their water processability and relatively low decomposition temperature. wikipedia.org

More recent academic inquiry has delved into the fundamental physicochemical properties of ammonium sulfamate, including its crystal structure and thermal decomposition behavior. mdpi.comiucr.orgresearchgate.net Studies have utilized techniques such as X-ray diffraction and thermal analysis (TGA/DSC) to understand its solid-state characteristics and how it behaves under varying temperatures. mdpi.comiucr.orgresearchgate.net The investigation of binary systems involving ammonium sulfamate, such as with urea (B33335), has also become a focus, employing theoretical methods like Density Functional Theory (DFT) and molecular dynamics calculations to understand intermolecular interactions and system stability. nih.govmdpi.com

Interdisciplinary Relevance in Chemical Sciences and Applied Fields

Ammonium sulfamate holds interdisciplinary relevance, bridging fundamental chemical sciences with various applied fields. In chemical sciences, it is studied for its structural properties, thermal behavior, and its role in mixtures and reactions. Research into its crystal structure, for instance, provides insights into the arrangement of sulfamate and ammonium ions and the hydrogen bonding network that holds them together. iucr.org Studies on its thermal decomposition contribute to the understanding of its stability and the products formed under elevated temperatures. chemicalbook.comresearchgate.net Furthermore, ammonium sulfamate is utilized as a reagent in laboratory settings for the synthesis of various organic compounds. chemimpex.com

In applied fields, ammonium sulfamate's relevance is evident in:

Agriculture: While its use as a broad-spectrum herbicide has faced regulatory changes in some regions, research continues into its effects on specific weeds and its potential as a nitrogen source in certain contexts. wikipedia.orgchemimpex.com

Materials Science: Its application as a flame retardant for textiles and paper products is a significant area of research and development, focusing on improving fire resistance in various materials. wikipedia.orgmfa.org

Industrial Processes: Ammonium sulfamate finds use in electro-plating and as a plasticizer, leading to research aimed at optimizing these processes and exploring new industrial applications. wikipedia.orgbionity.com

Environmental Science: Studies on the fate and behavior of ammonium sulfamate in the environment, including its degradation in soil, are relevant to environmental research. bionity.comherts.ac.uk

The study of ammonium sulfamate in binary systems, such as with urea, also highlights its relevance in understanding the properties of mixtures that could have applications in areas like de-icing or as components in various formulations. nih.govmdpi.com Research into the interaction between ammonium and sulfate (B86663) species is also relevant in broader environmental and biological contexts, such as studies on ammonium and sulfate assimilation in organisms. researchgate.net

Here is a table summarizing some key properties of Ammonium Sulfamate:

| Property | Value | Source |

| Chemical Formula | [NH₄]SO₃NH₂ | wikipedia.org |

| Molar Mass | 114.125 g/mol | wikipedia.org |

| Appearance | White crystalline solid, hygroscopic | wikipedia.orgfishersci.nl |

| Melting Point | 131-135 °C | wikipedia.orghoneywell.com |

| Solubility in Water | Very soluble (2800 g/L at 20 °C) | wikipedia.orgfishersci.nl |

| Density | 1.8 g/cm³ | wikipedia.org |

| Decomposition Temperature | 160 °C (decomposes) | wikipedia.orgmfa.org |

| Crystal System | Orthorhombic (space group Pbca) | iucr.org |

Key Properties of Ammonium Sulfamate

| Property | Value | Source |

|---|---|---|

| Chemical Formula | [NH₄]SO₃NH₂ | wikipedia.org |

| Molar Mass | 114.125 g/mol | wikipedia.org |

| Appearance | White crystalline solid, hygroscopic | wikipedia.orgfishersci.nl |

| Melting Point | 131-135 °C | wikipedia.orghoneywell.com |

| Solubility in Water | Very soluble (2800 g/L at 20 °C) | wikipedia.orgfishersci.nl |

| Density | 1.8 g/cm³ | wikipedia.org |

| Decomposition Temperature | 160 °C (decomposes) | wikipedia.orgmfa.org |

| Crystal System | Orthorhombic (space group Pbca) | iucr.org |

Research findings on the crystal structure of ammonium sulfamate indicate that it crystallizes in the orthorhombic space group Pbca, with eight formula units per unit cell. iucr.org Studies have determined the dimensions of the unit cell and the arrangement of sulfamate and ammonium ions, which are held together by a network of hydrogen bonds. iucr.org The S-N bond distance in the sulfamate ion has been observed to be between single and double bond values, suggesting (p→d)π-bonding. iucr.org

Investigations into the thermal decomposition of ammonium sulfamate show that it decomposes around 160 °C. wikipedia.orgmfa.org Research on the thermal decomposition of related ammonium salts, such as ammonium sulfate, provides a comparative context, indicating multi-stage decomposition processes leading to various gaseous products depending on temperature and conditions. hep.com.cnresearchgate.netscientific.net

Research into binary systems, such as ammonium sulfamate and urea, has explored their physicochemical properties and stability. nih.govmdpi.com Studies using theoretical calculations like DFT have examined the interactions between molecules in these mixtures, observing changes in bond lengths and confirming the stability of the mixture at certain temperatures. nih.govmdpi.com Experimental techniques like FTIR spectroscopy have been used to analyze the chemical interactions within these systems upon heating. nih.govmdpi.com

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Ammonium sulfamate | 24482 |

Properties

CAS No. |

13765-36-1 |

|---|---|

Molecular Formula |

H6N2O3S |

Molecular Weight |

114.13 g/mol |

IUPAC Name |

azane;sulfamic acid |

InChI |

InChI=1S/H3NO3S.H3N/c1-5(2,3)4;/h(H3,1,2,3,4);1H3 |

InChI Key |

GEHMBYLTCISYNY-UHFFFAOYSA-N |

Canonical SMILES |

N.NS(=O)(=O)O |

boiling_point |

Decomposes above 392.0 °F (USCG, 1999) 160 °C Boiling point: 107 °C /60 wt % solution/ 320 °F (decomposes) 320 °F (Decomposes) |

Color/Form |

Hygroscopic crystals (large plates) Colorless to white crystalline solid Deliquescent crystals |

density |

greater than 1 at 68 °F (USCG, 1999) Sp. Gr. = 1.77 Relative density (water = 1): 1.8 1.77 |

melting_point |

268 °F (USCG, 1999) 131 °C MELTING POINT: 131-132 °C; PH: 5.2 (50 G/KG WATER) /TECHNICAL PRODUCT/ 131Â °C 268 °F |

physical_description |

Ammonium sulfamate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses. Pellets or Large Crystals; Liquid Colorless to white crystalline, odorless solid. [herbicide]; [NIOSH] Deliquescent; [CHEMINFO] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALLINE POWDER. Colorless to white crystalline, odorless solid. Colorless to white crystalline, odorless solid. [herbicide] |

Related CAS |

5329-14-6 (Parent) |

solubility |

200 % (NIOSH, 2024) Extremely sol in liquid NH3; slightly sol in ethanol; moderately sol in glycerol, glycol, formamide. Sol in water and ammonia solution Sol in water = 103 g/100 g @ 25 °C Solubility in water: very good 200% |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mm Hg (approx) Vapor pressure at 20Â °C: negligible 0 mmHg (approx) |

Origin of Product |

United States |

Fundamental Chemical Investigations of Ammonium Sulfamate

Structural and Electronic Characterization through Advanced Theoretical Methods

Theoretical methods provide powerful tools for understanding the molecular structure, electronic distribution, and interaction patterns of ammonium (B1175870) sulfamate (B1201201) at a fundamental level.

Density Functional Theory (DFT) Applications in Molecular Structure Optimization

Density Functional Theory (DFT) is widely employed to optimize the molecular geometry of ammonium sulfamate and its clusters. Studies on ammonium sulfamate-urea binary systems and ammonium sulfamate-water clusters have utilized DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), to determine optimized structures, including bond lengths and angles. mdpi.comnih.gov For instance, DFT calculations have shown variations in bond lengths within the ammonium sulfamate molecule when part of a binary system with urea (B33335) or in aqueous clusters. The S=O bond length in a system with one urea molecule was found to be 1.467 Å, elongating slightly to 1.489 Å with the addition of another urea molecule. mdpi.com The S-N bond length in ammonium sulfamate within a urea binary system typically ranges from 1.688 to 1.700 Å. mdpi.com In aqueous ammonium sulfamate clusters, the S-N bond length has been observed to range from 1.6851 to 1.6975 Å, with the bond extending as the number of water molecules increases. mdpi.com DFT calculations are also used to confirm the stability of optimized geometries by ensuring the absence of imaginary frequencies in vibrational mode calculations. sci-hub.ru

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze electron density at bond critical points (BCPs) to understand chemical bonding and interactions within ammonium sulfamate systems. mdpi.comnih.gov This method interprets chemical bonding based on the interaction of topological atoms defined by electron density topology. mdpi.com Electron Localization Function (ELF) analysis complements QTAIM by providing insights into the localization of electrons in molecular space, which helps in studying the topology of electron distribution and characterizing the nature of bonds. mdpi.comnih.govresearchgate.net Both QTAIM and ELF analyses have been applied to study the ammonium sulfamate-urea system and ammonium sulfamate-water clusters to understand the nature of molecular interactions. mdpi.comnih.govsci-hub.ruresearchgate.net

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a visual approach used to identify and characterize non-covalent interactions (NCIs), including weak intra- and intermolecular interactions, within molecular systems like ammonium sulfamate clusters and binary mixtures. mdpi.comnih.govresearchgate.netmdpi.com Based on electron density and its derivatives, RDG analysis can distinguish between hydrogen bonds, van der Waals interactions, and steric repulsion. mdpi.com In RDG scatter plots, different types of interactions are represented by peaks at various sign(λ₂)ρ values, where ρ is the electron density and λ₂ is the second eigenvalue of the electron-density Hessian matrix. researchgate.net Blue peaks typically indicate strong attractive interactions like hydrogen bonds, green peaks suggest van der Waals interactions, and red peaks correspond to repulsive interactions. researchgate.net RDG analysis has been instrumental in exploring hydrogen bonding and other non-covalent interactions in ammonium sulfamate-urea systems and ammonium sulfamate-water clusters. mdpi.comnih.govsci-hub.ruresearchgate.netresearchgate.netresearchid.co

Atom-Centered Density Matrix Propagation (ADMP) Simulations for Molecular Dynamics and Stability

Atom-Centered Density Matrix Propagation (ADMP) is a molecular dynamics technique used to study the stability and dynamic behavior of chemical systems. mdpi.comresearchgate.netresearchgate.net It is a type of extended Lagrangian molecular dynamics that uses atom-centered Gaussian basis functions and single-particle density matrix propagation. mdpi.comresearchgate.netresearchgate.net ADMP calculations have been performed on the ammonium sulfamate-urea binary system at various temperatures (e.g., 100 K, 300 K, and 500 K) to assess its stability and the effect of temperature on its potential energy variation. mdpi.comresearchgate.netresearch-nexus.netdntb.gov.uaresearcher.liferesearcher.life These simulations have shown a consistent increase in the amplitude of potential energy variation with increasing temperature, regardless of the component ratio. mdpi.comresearchgate.netresearch-nexus.netdntb.gov.uaresearcher.life

Theoretical Studies on Intermolecular Hydrogen Bonding Networks (e.g., in aqueous clusters, binary systems)

Intermolecular hydrogen bonding plays a crucial role in the structure and properties of ammonium sulfamate in various environments, particularly in aqueous clusters and binary systems. Theoretical studies using DFT, QTAIM, ELF, and RDG analyses have investigated the nature and strength of these hydrogen bonds. sci-hub.ruresearchgate.netresearchid.coresearchgate.netgoogle.frscispace.com In aqueous clusters of ammonium sulfamate, the introduction of water molecules significantly affects the hydrogen bonding network. sci-hub.ruresearchgate.netresearchgate.net FTIR spectroscopy data supports the presence of these interactions, showing increased intensity of absorption bands corresponding to OH groups upon the introduction of water. sci-hub.ruresearchgate.netresearchgate.net Theoretical calculations have explored clusters with varying numbers of water molecules (from 1 to 15) to understand the evolution of hydrogen bonding and its impact on cluster stability and properties. sci-hub.ruresearchgate.netresearchgate.netresearchgate.net Similarly, in the ammonium sulfamate-urea binary system, hydrogen bonds between ammonium cations, sulfamate anions, and urea molecules contribute to the system's stability and properties, influencing aspects like melting point. researchgate.netresearchgate.net The strength of attraction between components in the mixture, partly due to hydrogen bonding, can lead to a reduction in melting point compared to the individual components. researchgate.netresearchgate.net

Reaction Mechanisms and Kinetics of Ammonium Sulfamate

Investigations into the reaction mechanisms and kinetics of ammonium sulfamate decomposition and reactions are important for understanding its behavior under different conditions. Studies on the thermal decomposition of related ammonium salts, such as ammonium hydrogen sulfate (B86663) and ammonium sulfate, provide insights into potential decomposition pathways for ammonium sulfamate. pku.edu.cnd-nb.infomdpi.comaip.org

While specific detailed theoretical studies on the reaction mechanisms and kinetics of pure ammonium sulfamate decomposition were not extensively found in the search results, research on its reactions in specific applications, such as its use in sulfation processes, provides some kinetic information. For example, in the ammonium sulfate roasting of materials, the sulfation reactions can involve the decomposition products of ammonium sulfate, and kinetic analyses have been performed to determine activation energies and reaction control mechanisms. d-nb.infomdpi.com The decomposition of ammonium sulfate, a related compound, is known to produce gases like NH₃, N₂, SO₂, and H₂O. d-nb.info Studies on the kinetics of ammonium sulfate roasting have indicated that internal diffusion can control the sulfation reactions of metals, with apparent activation energies varying for different metal components. mdpi.com

The oxidation of ammonium sulfite (B76179) to ammonium sulfate, a process related to the chemistry of sulfamic acid derivatives, has been studied to understand its kinetics and mechanism, often involving catalysts like Fe²⁺ ions. asianpubs.org These studies highlight the importance of factors like reactant concentration, catalyst presence, and temperature in influencing reaction rates and identifying rate-determining steps. asianpubs.org Although this specifically concerns ammonium sulfite, it provides a framework for the types of kinetic and mechanistic studies that could be applied to ammonium sulfamate reactions.

Theoretical studies on the reaction between sulfuric acid and ammonia (B1221849), leading to the formation of ammonium sulfate and ammonium bisulfate clusters, also touch upon the fundamental reactions involving ammonium species and sulfur-containing compounds. researchgate.net These studies use quantum chemical methods to explore reaction pathways and the stability of intermediate and product clusters. researchgate.net

Further detailed theoretical and experimental investigations are needed to fully elucidate the specific reaction mechanisms and kinetics of ammonium sulfamate decomposition and its reactions in various chemical environments.

Data Tables

Based on the search results, here are some examples of data that could be presented in tables:

Table 1: Selected Bond Lengths (Å) in Ammonium Sulfamate Systems

| System | Bond | Bond Length (Å) | Reference |

| Ammonium Sulfamate-Urea (1:1) | S=O | 1.467 | mdpi.com |

| Ammonium Sulfamate-Urea (1:2) | S=O | 1.489 | mdpi.com |

| Ammonium Sulfamate-Urea | S-N | 1.688–1.700 | mdpi.com |

| Aqueous Ammonium Sulfamate Clusters | S-N | 1.6851–1.6975 | mdpi.com |

Table 2: Apparent Activation Energies for Metal Sulfation in Ammonium Sulfate Roasting

| Metal | Apparent Activation Energy (kJ/mol) | Control Mechanism | Reference |

| Fe | 17.10 | Internal diffusion | mdpi.com |

| Al | 17.85 | Internal diffusion | mdpi.com |

| Mg | 19.79 | Internal diffusion | mdpi.com |

| B | 29.71 | Internal diffusion | mdpi.com |

Table 3: Energy Gap (eV) for Ammonium Sulfamate-Water Clusters

| Number of Water Molecules | Energy Gap (eV) | Reference |

| 1-4 | 7.71–6.68 | mdpi.com |

Detailed Research Findings

Research utilizing theoretical methods has provided detailed insights into the behavior of ammonium sulfamate:

DFT calculations have been crucial in optimizing the structures of ammonium sulfamate in complex systems, revealing how its bond lengths are influenced by interactions with other molecules like urea and water. mdpi.comsci-hub.ru

QTAIM and ELF analyses have helped to characterize the electron distribution and bonding nature within ammonium sulfamate and its interactions, providing a quantum-chemical perspective on the forces holding these systems together. mdpi.comnih.govsci-hub.ruresearchgate.net

RDG analysis has visually and quantitatively demonstrated the presence and nature of non-covalent interactions, including hydrogen bonds, which are significant in the aggregation and properties of ammonium sulfamate in different environments. mdpi.comnih.govsci-hub.ruresearchgate.netresearchgate.netresearchid.co

ADMP simulations have offered dynamic insights into the stability of ammonium sulfamate systems under varying temperatures, showing how potential energy fluctuates and indicating the system's thermal response. mdpi.comresearchgate.netresearch-nexus.netdntb.gov.uaresearcher.liferesearcher.life

Studies on hydrogen bonding networks in aqueous clusters and binary systems have highlighted the critical role of these interactions in influencing the structural arrangement and properties of ammonium sulfamate. sci-hub.ruresearchgate.netresearchgate.netresearchid.coresearchgate.netgoogle.frscispace.comresearchgate.netresearchgate.net The formation of hydrogen bonds can affect properties like melting points in binary mixtures. researchgate.netresearchgate.net

While direct kinetic studies on pure ammonium sulfamate decomposition were not prominent, research on related sulfation processes and the oxidation of ammonium sulfite provides analogous approaches and parameters (like activation energies) that are relevant to understanding the reactivity of ammonium sulfamate. d-nb.infomdpi.comasianpubs.org

Nitration Reaction Kinetics and Process Optimization (e.g., for Ammonium Dinitramide Synthesis) The nitration of ammonium sulfamate (AS) is a key step in the synthesis of ammonium dinitramide (ADN), an inorganic oxidizer used in energetic rocket propellant formulationsresearchgate.netlukasiewicz.gov.plbibliotekanauki.plicm.edu.pl. ADN is considered a potential replacement for ammonium perchlorate (B79767) in chlorine-free propellantsresearchgate.netlukasiewicz.gov.plbibliotekanauki.plicm.edu.pl. The nitration of ammonium sulfamate is typically carried out using a mixture of nitric acid and sulfuric acidresearchgate.netlukasiewicz.gov.plbibliotekanauki.plicm.edu.plresearchgate.net.

Evaluation of Reaction Order and Rate Constants The nitration of ammonium sulfamate has been found to follow a pseudo second-order processlukasiewicz.gov.plbibliotekanauki.plicm.edu.pl. The reaction rate constant at -40 ±1 °C is evaluated to be 0.01113 (min⁻¹)·(mol/L)⁻¹lukasiewicz.gov.plbibliotekanauki.plicm.edu.pl. The rate constant increases from -50 °C to -40 °C but decreases from -40 °C to -30 °Clukasiewicz.gov.pl. The activation energy for the nitration of ammonium sulfamate has been determined to be -4.6 kcal/mol based on temperature-dependent rate data derived from the Arrhenius lawlukasiewicz.gov.plbibliotekanauki.plicm.edu.pl.

Below is an interactive table summarizing the reaction rate constants at different temperatures for the nitration of ammonium sulfamate:

| Temperature (°C) | Reaction Rate Constant (min⁻¹·(mol/L)⁻¹) |

| -50 | 0.006849 |

| -40 | 0.01113 |

| -30 | 0.00607 |

Activation Energy Determination for Nitration Processes

The nitration of ammonium sulfamate is a key reaction in the synthesis of ammonium dinitramide (ADN). Studies on the kinetics of this reaction have focused on determining parameters such as reaction order and activation energy. The nitration of ammonium sulfamate is typically carried out at subzero temperatures, around -40 ±1 °C, using a mixed acid composed of concentrated nitric acid and sulfuric acid. researchgate.neticm.edu.plbibliotekanauki.pl The reaction has been found to follow a pseudo second-order process. researchgate.netbibliotekanauki.pllukasiewicz.gov.pl

The activation energy for the nitration of ammonium sulfamate has been determined using reaction kinetic data based on the temperature-dependent rate equation derived from Arrhenius's law. The evaluated activation energy for this process is approximately -4.6 kcal/mol. researchgate.netbibliotekanauki.pllukasiewicz.gov.pl This value provides insight into the temperature sensitivity of the nitration reaction, indicating the energy barrier that must be overcome for the reaction to proceed. The optimal reaction temperature for the nitration has been identified as approximately -40 °C, as yields of ADN were found to be lower at -35 °C and -45 °C. lukasiewicz.gov.pl

Investigations of Binary and Multicomponent Systems Involving Ammonium Sulfamate

The behavior of ammonium sulfamate in mixtures with other compounds is critical for understanding its potential in various formulations and applications. Extensive research has been conducted on binary systems, particularly the ammonium sulfamate-urea system, and some investigations have explored multicomponent systems, such as the water-urea-ammonium sulfamate system.

Ammonium Sulfamate-Urea System: Molecular Interactions and Phase Behavior

The ammonium sulfamate-urea binary system has been investigated using a combination of experimental and theoretical techniques to understand its molecular interactions and phase behavior across different component ratios. researchgate.netnih.govresearch-nexus.netnih.govresearcher.life Experimental methods employed include Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and melting point determination. researchgate.netnih.govresearch-nexus.netnih.govresearcher.life Theoretical approaches, such as density functional theory (DFT), have been used to optimize the structures of the system with varying ratios. researchgate.netnih.govnih.govresearcher.life

Analysis of the phase state of the ammonium sulfamate-urea system at different temperatures provides insights into its behavior. Data on aggregate states in specified temperature ranges have been obtained through thermal analysis and melting point determination. researchgate.netnih.govresearch-nexus.netnih.govresearcher.life

Chemical and Thermal Stability Analysis

Studies have shown that the ammonium sulfamate-urea system exhibits thermal and chemical stability. At a temperature of 100 °C, the system remains stable for up to 30 minutes. researchgate.netnih.govresearch-nexus.netnih.govresearcher.life X-ray diffraction analysis has indicated that the heating time has minimal impact on the X-ray characteristics of the system, suggesting stable structural integrity under these conditions. researchgate.netnih.govresearch-nexus.netnih.govresearcher.life

Thermogravimetric analysis provides further details on the thermal decomposition of the mixture. For instance, the TG curve of a 1:1 mixture of ammonium sulfamate and urea shows a clear inflection point at 355 °C. nih.gov The temperature at which decomposition begins tends to decrease with increasing urea content in the mixture. For different ratios, the onset decomposition temperatures observed are: 1:1 (175 °C), 1:2 (175 °C), 1:3 (160 °C), and 1:4 (146 °C). nih.gov The interval of complete thermal decomposition also decreases from 250 °C to 230 °C across this series of ratios. nih.gov

Effective Interaction Parameter Characterization

The effective interaction parameter (χ) characterizes the interactions between components in the ammonium sulfamate-urea system. This parameter has been determined for different component ratios. The effective interaction parameter ranges from -2.46 to -2.77 for ammonium sulfamate and from -2.77 to -5.57 for urea. mdpi.com As the proportion of urea molecules in the system increases, the effective interaction parameter decreases from -2.77 to -5.57. researchgate.netmdpi.com A strong attraction between molecules in the binary mixture is reflected in the effective interaction parameter. researchgate.netresearchgate.net This strong attraction is known to contribute to the reduction of the melting point in the system. researchgate.netresearchgate.net

Table 1 presents the effective interaction parameters for different ratios of the ammonium sulfamate-urea system.

| Sample | χ(ASA) | χ(U) | χ(ASA:U) |

| ASA:U 1:1 | -2.77 | -2.77 | -2.77 |

| ASA:U 1:2 | -2.47 | -3.67 | -3.28 |

| ASA:U 1:3 | -2.46 | -4.60 | -4.06 |

| ASA:U 1:4 | -2.51 | -5.57 | -4.96 |

ASA: Ammonium Sulfamate; U: Urea

Eutectic and Non-Eutectic Mixture Thermodynamic Properties

The thermodynamic properties of ammonium sulfamate mixtures, particularly with urea, have been investigated, focusing on melting behavior and phase equilibria. In the ammonium sulfamate-urea system, the melting point of the mixture is generally lower than that of the individual components due to eutectic phenomena. mdpi.com The mixture with a component ratio of 1:1 exhibits the lowest melting point. mdpi.com

Table 2 shows experimental and theoretical melting points for different compositions of the ammonium sulfamate-urea system, along with the temperature dependence of the phase state.

| Sample | Experimental Melting Point (°C) | Theoretical Melting Point (°C) | Solid State (°C) | Liquid State (°C) | Gas State (°C) |

| ASA:U 1:1 | 83 | - | <83 | 84–175 | >176 |

| ASA:U 1:2 | 86 | - | <86 | 87–175 | >175 |

| ASA:U 1:3 | - | - | <160 | 160–250 | >250 |

| ASA:U 1:4 | - | - | <146 | 146–230 | >230 |

Note: Theoretical melting points were not available in the provided text for all ratios.

Investigations into the water-urea-ammonium sulfamate ternary system have also been conducted, including experimental examinations and thermodynamic modeling. researchgate.netdoi.org These studies involved DSC measurements to determine the liquidus and solidus points of the binary subsystems (urea-ammonium sulfamate and water-ammonium sulfamate) and to estimate the eutectic point position. researchgate.netdoi.org Vapor pressure measurements were also performed on the binary water-ammonium sulfamate and ternary water-ammonium sulfamate-urea systems at 298.15 K across a wide concentration range. researchgate.netdoi.org The excess Gibbs energies of the ternary system and its binary subsystems have been described using thermodynamic models like the Pitzer-Simonson-Clegg model. researchgate.netdoi.org

The thermodynamic properties of pure ammonium sulfamate itself have also been studied. Measurements of molar heat capacity were conducted in the temperature range from 8 K to 335 K using low-temperature vacuum adiabatic calorimetry. researchgate.net From this data, the heat content and entropy of ammonium sulfamate were calculated. researchgate.net The enthalpy of dissolution of ammonium sulfamate in water was determined at 298.15 K through solution calorimetry. researchgate.net These experimental data were used to calculate the standard entropy, enthalpy, and Gibbs energy of formation of ammonium sulfamate at 298.15 K. researchgate.net A phase transition for pure ammonium sulfamate was also observed via adiabatic calorimetry. researchgate.net

Advanced Materials Science Applications and Mechanisms

Flame Retardancy Mechanisms of Ammonium (B1175870) Sulfamate (B1201201) in Polymer and Cellulosic Composites

Ammonium sulfamate functions as a flame retardant through a combination of actions in both the gas and condensed phases when incorporated into polymers and cellulosic materials. researchgate.netmdpi.com Its effectiveness stems from its ability to influence the thermal decomposition pathways of these materials, ultimately reducing their flammability.

Gas-Phase Flame Retardant Action: Release of Non-Combustible Gases and Oxygen Dilution

Upon heating, ammonium sulfamate decomposes, releasing non-combustible gases such as ammonia (B1221849) (NH₃) and water (H₂O). researchgate.netaascit.org This release of inert gases into the flame zone dilutes the concentration of flammable gases produced by the polymer or cellulosic material, as well as the oxygen available for combustion. researchgate.netgoogle.comgoogle.commdpi.com This dilution effect reduces the intensity of the flame and can help to extinguish it. Studies on flame retardant paints containing ammonium sulfamate have shown that this decomposition and release of non-combustible gases contribute to extending the ignition time and reducing the flame propagation rate and after-glow time of coated wood splints. researchgate.net

Condensed-Phase Mechanism: Enhanced Char Formation and Intumescent Layer Development

In the condensed phase, ammonium sulfamate promotes the formation of a stable char layer on the surface of the material when exposed to heat. mdpi.commdpi.commdpi.com This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby slowing down the rate of thermal degradation and inhibiting the release of flammable volatile products. researchgate.netcrepim.commdpi.com

Ammonium sulfamate can facilitate the development of an intumescent char layer. researchgate.netresearchgate.net Intumescence involves the swelling of the material's surface to form a foamed, multicellular charred layer. crepim.commdpi.com This expanded char further enhances the insulative barrier, effectively protecting the bulk of the material from the heat flux and preventing the rapid increase in temperature. researchgate.netcrepim.commdpi.com

Morphological Analysis of Residues (e.g., Honeycomb-like Structures)

Morphological analysis, such as Scanning Electron Microscopy (SEM), of the residues after combustion of materials treated with ammonium sulfamate often reveals the formation of intumescent char layers with distinct structures. For instance, studies on polyamide 6 (PA6) with ammonium sulfamate have shown the formation of a honeycomb-like structure in the char residue. researchgate.netresearchgate.net This cellular morphology is characteristic of effective intumescent systems and contributes to the char layer's ability to inhibit heat and mass transfer. researchgate.net

Dehydration of Cellulose (B213188) and Carbonaceous Residue Promotion

In cellulosic materials, ammonium sulfamate promotes dehydration, leading to increased char formation. mdpi.comresearchgate.netresearchgate.netresearchgate.net The presence of ammonium sulfamate can provide acidic conditions upon heating, which catalyze the dehydration of cellulose at temperatures lower than its usual pyrolysis temperature. google.comgoogle.commdpi.comresearchgate.net This altered decomposition pathway favors the formation of a carbonaceous residue over the production of flammable volatile compounds like levoglucosan. researchgate.nettci-thaijo.orgresearchgate.net The resulting carbon-rich char is significantly less flammable than the volatile organic products. google.comgoogle.com Research on cotton fabric treated with ammonium sulfamate has demonstrated increased residual char formation and a lowering of the thermal decomposition temperature, indicating the promotion of char production. researchgate.netdntb.gov.ua

Impact on Material Thermal Degradation Profiles and Flammability Parameters

The incorporation of ammonium sulfamate significantly impacts the thermal degradation profiles and flammability parameters of polymers and cellulosic composites. wikipedia.orgresearchgate.netnih.gov Thermogravimetric analysis (TGA) is a common technique used to study these effects.

Lowering Decomposition Temperatures and Reducing Degradation Rates

Ammonium sulfamate can lower the decomposition temperatures of the treated materials. researchgate.nettci-thaijo.orgresearchgate.netdntb.gov.ua This is particularly evident in cellulosic materials, where it promotes dehydration and char formation at lower temperatures. researchgate.nettci-thaijo.orgresearchgate.net For example, studies on rubberwood impregnated with ammonium sulfate (B86663) (a related compound with similar effects) showed a shift in the decomposition temperature to a lower value (215 °C) compared to untreated wood. tci-thaijo.orgresearchgate.net

Furthermore, ammonium sulfamate can reduce the rate of degradation. tci-thaijo.orgresearchgate.net The formation of a protective char layer in the condensed phase acts as a barrier, slowing down the heat transfer to the underlying material and thus reducing the rate at which it decomposes into flammable gases. researchgate.netcrepim.commdpi.com Research on rubberwood treated with ammonium sulfate demonstrated a reduction in the degradation rate. tci-thaijo.orgresearchgate.net

These changes in thermal degradation behavior lead to improved flammability parameters, such as an increased Limiting Oxygen Index (LOI) and reduced char length in flammability tests. aascit.orgresearchgate.netresearchgate.nettci-thaijo.orgresearchgate.netdntb.gov.ua

Table: Impact of Ammonium Sulfamate on Thermal Degradation and Flammability

| Material | Additive (approx. concentration) | Decomposition Temperature (°C) (Shift/Change) | Degradation Rate (Change) | LOI (Increase) | Char Formation (Increase) | Reference |

| Polyamide 6 | Ammonium Sulfamate | Decreases activation energy researchgate.net | Promotes degradation researchgate.net | Increases researchgate.netresearchgate.net | Facilitates intumescent char researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Cotton Fabric | 16% AS + 8% SS + 5% ZA | Lowered considerably researchgate.netdntb.gov.ua | Not specified in detail | 38.30 researchgate.netdntb.gov.ua | Increased by almost 25% dntb.gov.ua, 41.79% residual char researchgate.net | researchgate.netresearchgate.netdntb.gov.ua |

| Rubberwood | Ammonium Sulfate (0-30% wt) | Shifted to lower side (215 °C) tci-thaijo.orgresearchgate.net | Reduced from 11.48 to 5.45 %/°C tci-thaijo.orgresearchgate.net | Increased from 26 to 42 tci-thaijo.orgresearchgate.net | Increased from 0.82% to 3.23% at 600 °C tci-thaijo.orgresearchgate.net | tci-thaijo.orgresearchgate.net |

Note: SS is Sodium Stannate, ZA is Zinc Acetate (B1210297). Ammonium sulfate is a related compound with similar flame retardant effects on cellulosic materials.

Limiting Oxygen Index (LOI) Enhancement

Ammonium sulfamate is recognized for its ability to improve the flame retardancy of various materials, as evidenced by an increase in the Limiting Oxygen Index (LOI). The LOI is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion under specified test conditions. Materials with higher LOI values are less flammable.

Studies have shown that the LOI of materials like polyamide 6 (PA6) increases with the addition of ammonium sulfamate. researchgate.net This enhancement is attributed, in part, to the compound's ability to promote the formation of a protective char layer when the material is exposed to heat. researchgate.net This char layer acts as a barrier, inhibiting heat and mass transfer and thus improving flame retardancy. researchgate.net For instance, in one study, increasing the concentration of ammonium sulfamate in jute fabric from 10% to 20% resulted in an increase in the LOI value from 31 to 38. aascit.org

Interactive Table 1: Effect of Ammonium Sulfamate Concentration on Jute Fabric LOI

| Ammonium Sulfamate Concentration (%) | LOI Value |

| 0 (Untreated) | 20.5 |

| 10 | 31 |

| 15 (with 15% Urea) | 38 |

| 20 | 32 |

Note: Data for 15% Ammonium Sulfamate is presented with 15% Urea (B33335) for synergistic effect comparison as found in the source. aascit.org

Synergistic Flame Retardant Systems Incorporating Ammonium Sulfamate

Ammonium sulfamate's effectiveness as a flame retardant can be significantly enhanced when combined with other substances, leading to synergistic effects. This means the combined effect of the additives is greater than the sum of their individual effects.

Combinations with Nitrogen-Containing Co-additives (e.g., Urea, Melamine (B1676169) Polyphosphate)

Ammonium sulfamate demonstrates synergistic behavior when used in conjunction with other nitrogen-containing compounds like urea and melamine polyphosphate. For example, a combination of ammonium sulfamate and urea has been shown to improve the fire-retardant performance of jute fabric, leading to increased LOI values and reduced char length. aascit.org The presence of urea can act as a buffer, facilitate the formation of sulfonate esters with cellulose, reduce the acidity of the formulation, and enhance the penetration of chemicals into the fabric. aascit.org

Melamine polyphosphate (MPP) is another nitrogen-containing compound that can synergize with sulfamate salts. univ-lille.frmdpi.com While studies specifically detailing the synergistic mechanism of ammonium sulfamate with melamine polyphosphate were not extensively found, related research indicates that combinations of sulfamate salts, such as guanidine (B92328) sulfamate, with melamine polyphosphate show high efficiency in flame retarding materials like PA6, leading to significant reductions in heat release rate and high LOI values. mdpi.com Nitrogen-phosphorus systems are known for their synergistic effects in flame retardancy, acting in both the gas and condensed phases. mdpi.comresearchgate.net

Interactions with Metal Salts and Phosphorus-Based Compounds

Ammonium sulfamate can also exhibit synergistic effects when combined with metal salts and phosphorus-based compounds. For instance, a combination of ammonium sulfamate, sodium stannate (a metal salt), and zinc acetate has been applied to cotton fabric to achieve fire retardancy with a synergistic effect, resulting in a high LOI value. researchgate.net

Chemical Modification of Substrates for Novel Material Properties

Ammonium sulfamate serves as a sulfating agent for modifying the chemical structure of various substrates, particularly polysaccharides. Sulfation involves the introduction of sulfate groups onto the polysaccharide backbone, which can significantly alter their physicochemical and biological properties. mdpi.com

Sulfation of Polysaccharides (e.g., Agarose (B213101), Arabinogalactan (B145846), Galactoglucomannan)

Ammonium sulfamate has been successfully employed for the sulfation of various polysaccharides, including agarose, arabinogalactan, and galactoglucomannan. mdpi.comresearchgate.netresearchgate.netacs.org This process involves the nucleophilic replacement of hydroxyl groups with sulfate groups, forming sulfated polysaccharide esters. mdpi.com This modification can lead to enhanced biological activities, such as anticoagulant and hypolipidemic properties, and improve water solubility. researchgate.netresearchgate.netresearchgate.net

Research on the sulfation of arabinogalactan with ammonium sulfamate has shown that it is possible to achieve a significant sulfur content in the sulfated product. researchgate.net Similarly, agarose sulfation using ammonium sulfamate has been investigated, demonstrating the introduction of sulfate groups into the agarose structure. researchgate.netmdpi.com Sulfation of galactoglucomannan from sources like larch wood using sulfamic acid (closely related to ammonium sulfamate) has also been reported, resulting in the introduction of sulfate groups. researchgate.net

Catalytic Sulfation Methods with Various Catalysts (e.g., Solid Acids, Oxidizing Agents)

The sulfation of polysaccharides with ammonium sulfamate can be facilitated by the use of various catalysts, including solid acids and oxidizing agents. mdpi.comresearchgate.net

Studies have explored the use of solid catalysts, such as Amberlyst 15®, oxidized carbonaceous materials (e.g., Sibunit), TiO₂, and γ-Al₂O₃, in the sulfation process with ammonium sulfamate. researchgate.netresearchgate.net These catalysts can influence the efficiency of the sulfation reaction and the sulfur content of the resulting sulfated polysaccharides. researchgate.netcellulosechemtechnol.ro

Oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇), have also been used to activate the sulfation process with ammonium sulfamate. mdpi.comresearchgate.netresearchgate.net Research on the sulfation of arabinogalactan with ammonium sulfamate indicated that KMnO₄ was a particularly effective activator, leading to a high sulfur content in the sulfated arabinogalactan. researchgate.net

While urea can act as an activator in the sulfation of polysaccharides with sulfamic acid, it has been shown to be less effective as an activator when using ammonium sulfamate for the sulfation of arabinogalactan compared to oxidizing agents. researchgate.netcellulosechemtechnol.ronih.gov

Interactive Table 2: Effect of Activator on Sulfur Content in Sulfated Arabinogalactan (Sulfation with Ammonium Sulfamate in 1,4-dioxane (B91453) at 90°C for 4 hours)

| Activator | Sulfur Content (wt%) |

| None | Not specified |

| Urea | Less effective |

| Thiourea | Less effective |

| Potassium Permanganate (KMnO₄) | 11.3 |

| Potassium Dichromate (K₂Cr₂O₇) | Not specified |

Characterization of Sulfate Group Introduction

The successful introduction of sulfate groups using ammonium sulfamate can be confirmed and characterized by various analytical techniques. Fourier transform infrared (FTIR) spectroscopy is a key method for identifying the presence of sulfate groups. The FTIR spectrum of a sulfated compound typically shows characteristic absorption bands. For instance, in sulfated betulin (B1666924), a high-intensity band corresponding to asymmetric stretching vibrations of the O=S=O group appears around 1249 cm⁻¹, and an absorption band for C–O–S stretching vibrations is observed in the range of 835–841 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy can also provide qualitative evidence of sulfation. Differences in the UV spectra between the initial and sulfated products indicate the presence of new functional groups, such as sulfate groups. A decrease in the total intensity of the sulfation products in the UV spectrum can also be indicative of sulfo group introduction. mdpi.com

Elemental analysis is crucial for quantifying the sulfur content in the sulfated products, providing a direct measure of the extent of sulfation. springerprofessional.deresearchgate.net X-ray diffractometry (XRD) can be employed to study the effect of sulfation on the crystalline structure of the material; for example, sulfation of betulin has been shown to cause stronger amorphization. springerprofessional.deresearchgate.net

Other techniques used in the characterization of sulfated products derived using ammonium sulfamate include scanning electron microscopy (SEM) and optical microscopy for morphological analysis, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for thermal properties, and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. springerprofessional.deresearchgate.netresearchgate.net Potentiometric titration can be used to determine the acidity constants of sulfated compounds, such as betulin disulfate. mdpi.comresearchgate.net

Functionalization of Natural Products (e.g., Betulin)

Ammonium sulfamate is employed in the functionalization of natural products, notably triterpenoids like betulin. Betulin, a pentacyclic triterpene found abundantly in birch bark, possesses hydroxyl groups at positions C3 and C28, which serve as sites for functionalization. researchgate.netwikipedia.org

A method for the synthesis of betulin sulfamate derivatives involves the reaction of betulin with ammonium sulfamate in the presence of solid catalysts. springerprofessional.deresearchgate.netresearchgate.net Catalysts such as Amberlyst 15® have been shown to be effective in facilitating the formation of sulfur derivatives of betulin when used with ammonium sulfamate. springerprofessional.deresearchgate.netresearchgate.net This catalytic approach can yield betulin sulfates along with other betulin derivatives. springerprofessional.deresearchgate.net The efficiency and stability of catalysts like Amberlyst 15® have been demonstrated through repeated use in the sulfation process. springerprofessional.deresearchgate.netresearchgate.net

The functionalization of betulin with sulfamic acid and ammonium sulfamate in the presence of solid catalysts leads to the production of sulfur-containing betulin derivatives. springerprofessional.deresearchgate.net The specific derivatives obtained can include betulin sulfates. springerprofessional.deresearchgate.net The introduction of sulfate groups into the betulin molecule through such reactions can enhance its water solubility and potentially influence its biological activities. mdpi.com

Research findings indicate that the use of ammonium sulfamate with an Amberlyst 15® catalyst results in the formation of both sulfate and other betulin derivatives, in contrast to using sulfamic acid with the same catalyst, which primarily yields betulin sulfates. springerprofessional.deresearchgate.net

The process of sulfation of natural products like arabinogalactan with ammonium sulfamate has also been investigated, with studies examining the effect of parameters such as temperature, reaction time, and the nature of solvents and activators on the sulfur content in the sulfated product. researchgate.netcellulosechemtechnol.ro For arabinogalactan sulfation using ammonium sulfamate, potassium permanganate (KMnO4) has been identified as an effective activator, leading to higher sulfur content in the sulfated arabinogalactan. researchgate.net

Environmental and Agricultural Science Research

Herbicide Mechanism of Action of Ammonium (B1175870) Sulfamate (B1201201) at the Physiological and Biochemical Level

The herbicidal activity of ammonium sulfamate stems from its interaction with plant physiological and biochemical processes. Herbicides can inhibit these processes, leading to lethal consequences for the plant. cambridge.org The mode of action describes the sequence of events from the initial contact of the herbicide with the plant to its ultimate effect, encompassing anatomical, physiological, and biochemical responses. slideshare.net

Systemic Action and Translocation Pathways within Plant Vasculature

Ammonium sulfamate exhibits systemic action in plants, meaning it is absorbed and translocated throughout the plant's vascular system. herts.ac.uk It is absorbed rapidly through leaves and freshly cut surfaces, subsequently moving to other parts of the plant. orst.edu This translocation is crucial for its effectiveness, particularly against perennial weeds and woody plants where reaching the root system is necessary for complete control. allotment-garden.org The movement within the plant vasculature allows ammonium sulfamate to disrupt processes in various plant tissues, not just at the site of application.

Environmental Fate and Persistence of Ammonium Sulfamate in Soil Systems

Degradation Pathways and Metabolite Identification in Various Soil Matrices

Ammonium sulfamate is not expected to persist in soil systems and has a low to moderate persistence in soil. herts.ac.ukorst.edu It can be decomposed by soil microbes over a period of 6 to 8 weeks. orst.edureddit.com In regions with less moisture, traces of ammonium sulfamate and its breakdown products may remain in or on soil for longer periods. orst.edureddit.com The literature suggests that ammonium sulfamate can hydrolyze in the soil to form ammonium sulfate (B86663). epa.gov Ammonium sulfate is a common nitrogen fertilizer, and its presence would introduce ammonium and sulfate ions into the soil. allotment-garden.orgoecd.org Ammonium in soil can undergo nitrification, a microbial process that converts ammonium to nitrite (B80452) and then to nitrate (B79036).

While the primary degradation product mentioned is ammonium sulfate, detailed identification of other metabolites in various soil matrices is not extensively provided in the search results. Studies on the degradation of other compounds in soil, such as dinotefuran, have shown that ammonium sulfate can impede degradation and alter metabolite composition, highlighting the complex interactions that can occur in soil environments. nih.gov

Soil Interaction, Adsorption, and Mobility Studies

Ammonium sulfamate dissolves readily in water and does not readily bind, or adsorb, to soil particles. orst.edu This low adsorption potential means it may leach through the soil to groundwater. orst.edu The mobility and transport of substances in the environment are influenced by their sorption behavior, which is affected by soil properties such as organic carbon content, clay content, texture, and pH. d-nb.info Cation exchange is a primary mechanism for the adsorption of positively charged ions like ammonium onto negatively charged soil particles (minerals and organic matter). mdpi.comresearchgate.netresearchgate.net Studies on ammonium adsorption in calcareous soils, for instance, have shown a positive correlation with cation-exchange capacity (CEC), equivalent calcium carbonate, and clay content, and a negative correlation with sand content. researchgate.net Organic matter can also play a significant role in ammonium adsorption. researchgate.net

Given that ammonium sulfamate breaks down into ammonium ions in soil, the adsorption and mobility of the resulting ammonium would be governed by these soil properties and cation exchange processes. The high solubility of ammonium sulfamate and its limited adsorption to soil particles contribute to its potential for mobility within the soil profile.

Data Table:

| Property | Value | Source/Notes |

| Water Solubility | Highly soluble (648 g/l or 684,000 mg/L) | herts.ac.ukorst.eduscbt.com |

| Persistence in Soil | Low to Moderate | orst.edureddit.com |

| Microbial Decomposition | Yes, typically within 6-8 weeks | orst.edureddit.com |

| Primary Soil Metabolite | Ammonium Sulfate (suggested by hydrolysis) | allotment-garden.orgepa.gov |

| Adsorption to Soil Particles | Does not readily bind (low adsorption) | orst.edu |

| Potential for Leaching | May leach through soil to groundwater | orst.edu |

Microbial Role in Environmental Transformation

The environmental transformation of nitrogen-containing compounds is significantly influenced by microbial activity. fishersci.co.uk While specific detailed pathways for the microbial degradation of ammonium sulfamate are not extensively documented in the provided literature, the compound, being a source of ammonium, is subject to processes within the nitrogen cycle. Microorganisms play key roles in the mineralization and nitrification of nitrogen compounds in soil. fishersci.co.uk Studies on the microbial degradation of other nitrogenous substances, such as sulfonamide antibiotics, indicate that the presence of ammonium can influence these processes. uni.lu Furthermore, the introduction of nitrogen-containing fertilizers, including ammonium sulfate, has been observed to impact the diversity and biomass of soil microbial communities. fishersci.co.uk Ammonium sulfamate is known to be slowly converted to ammonium sulfate in the soil. bionity.com It does not readily bind to soil particles and is highly soluble in water, suggesting a potential for leaching; however, it is not expected to persist in soil systems. fishersci.nlherts.ac.uk

Synergistic Interactions in Herbicidal Formulations

Ammonium sulfamate is recognized for its utility as a broad-spectrum herbicide, particularly effective against woody weeds and brambles. herts.ac.ukbionity.com Its herbicidal efficacy can be enhanced through synergistic interactions when combined with other compounds in formulations. nih.gov

Enhanced Efficacy with Organic Fatty Acids and Other Ammonium Compounds

Combinations of ammonium compounds, including ammonium sulfamate, with organic fatty acids have demonstrated synergistic effects, leading to enhanced plant mortality. nih.gov Research has shown that mixtures of ammonium sulfamate with straight-chained alpha monocarboxylic acids containing 6 to 18 carbon atoms, or their salts, can result in a significantly higher kill rate than the sum of the individual components. nih.gov Ammonium sulfamate is considered a preferred ammonium compound in such mixtures due to its herbicidal strength. nih.gov Other ammonium compounds, such as ammonium nitrate and ammonium sulfate, have also been identified as contributing to synergistic effects in herbicidal compositions. nih.gov

An example of enhanced efficacy was observed in experiments combining ammonium sulfamate (AMS) with a 50:50 mixture of ammonium nonanoate (B1231133) and ammonium decanoate. nih.gov The data presented illustrates the synergistic effect of these combinations on plant damage.

| Treatment | Concentration (%) | Observed Damage (%) | Expected Additive Damage (%) | Synergistic Effect |

| Ammonium Sulfamate (AMS) alone | 0.5 | [Data not available] | - | - |

| Ammonium Sulfamate (AMS) alone | 1.0 | [Data not available] | - | - |

| Ammonium Sulfamate (AMS) alone | 2.0 | [Data not available] | - | - |

| Ammonium Nonanoate + Ammonium Decanoate (HS) alone | 0.01 | [Data not available] | - | - |

| Ammonium Nonanoate + Ammonium Decanoate (HS) alone | 0.05 | [Data not available] | - | - |

| Ammonium Nonanoate + Ammonium Decanoate (HS) alone | 0.1 | [Data not available] | - | - |

| Ammonium Nonanoate + Ammonium Decanoate (HS) alone | 0.25 | [Data not available] | - | - |

| AMS (0.5%) + HS (0.01%) | - | Enhanced | - | Yes |

| AMS (0.5%) + HS (0.05%) | - | Enhanced | - | Yes |

| AMS (0.5%) + HS (0.1%) | - | Enhanced | - | Yes |

| AMS (0.5%) + HS (0.25%) | - | Enhanced | - | Yes |

| AMS (1.0%) + HS (0.01%) | - | Enhanced | - | Yes |

| AMS (1.0%) + HS (0.05%) | - | Enhanced | - | Yes |

| AMS (1.0%) + HS (0.1%) | - | Enhanced | - | Yes |

| AMS (1.0%) + HS (0.25%) | - | Enhanced | - | Yes |

| AMS (2.0%) + HS (0.01%) | - | Enhanced | - | Yes |

| AMS (2.0%) + HS (0.05%) | - | Enhanced | - | Yes |

| AMS (2.0%) + HS (0.1%) | - | Enhanced | - | Yes |

| AMS (2.0%) + HS (0.25%) | - | Enhanced | - | Yes |

| Ammonium Nitrate (1.0%) + HS (1.0%) | - | 100.0 | 46.0 | Significantly Greater nih.gov |

| Ammonium Nitrate (2.0%) + HS (1.0%) | - | 100.0 | 81.0 | Significantly Greater nih.gov |

Note: Specific damage percentages for AMS or HS alone and for AMS+HS combinations at various concentrations were not available in the provided text, except for the comparison with ammonium nitrate combinations. The table indicates "Enhanced" based on the description of synergistic effects observed in the research nih.gov.

Other organic acids, such as succinic acid, tartaric acid, citric acid, malic acid, lactic acid, and adipic acid, along with other ammonium compounds like ammonium sulfate, ammonium tartrate, and ammonium chloride, have also been found to enhance the activity of herbicides, including fatty acid-based ones.

Augmentation of Foliar Uptake and Translocation Efficiency

The effectiveness of foliar-applied herbicides is significantly influenced by their uptake and translocation within the plant. Ammonium compounds, including ammonium sulfamate, are known to be absorbed rapidly through leaves and translocated to other parts of the plant. fishersci.nl Research on other herbicides in combination with ammonium sulfate has shown enhanced foliar absorption and translocation, contributing to improved weed control. nih.govfishersci.nlfishersci.com This suggests that the presence of ammonium ions can play a role in facilitating the movement of the herbicide into and throughout the plant. nih.govfishersci.nlfishersci.comfishersci.ca Studies on the uptake and translocation of nitrogen from 15N-labelled ammonium sulfate in plants demonstrate the mobility of ammonium within plant tissues. fishersci.dk The principle of ammonium enhancing uptake and translocation observed with other herbicides is likely relevant to ammonium sulfamate's mode of action and the enhanced efficacy seen in synergistic formulations. fishersci.nl

Advanced Analytical Methodologies in Ammonium Sulfamate Research

Spectroscopic Characterization Techniques

Spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy, are crucial for identifying the functional groups present in ammonium (B1175870) sulfamate (B1201201) and understanding its intermolecular interactions. mdpi.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

FTIR spectroscopy is employed to analyze the vibrational modes of the chemical bonds within ammonium sulfamate. Studies on ammonium sulfamate, often in binary systems like with urea (B33335), utilize FTIR to examine specific bond vibrations. mdpi.comnih.gov For instance, vibrations of the S–N group are typically observed in the region of 580–800 cm⁻¹, consistent with observations in other sulfamates and sulfamic acid. mdpi.com The presence of NH₃⁺ and NH₂ vibrations is indicated by absorption bands in the 3500–2800 cm⁻¹ range. nih.gov The abundance of bands in this region is linked to the amino and ammonium groups in ammonium sulfamate and their interactions, which can lead to protonation and deprotonation effects within a system. nih.gov Analysis of FTIR spectra can also reveal whether chemical interactions and the formation of new chemical bonds occur when ammonium sulfamate is mixed with other substances, such as urea, especially after thermal treatment. nih.gov

Diffraction-Based Structural Analysis

Diffraction techniques, particularly X-ray Diffraction (XRD), are fundamental for determining the crystalline structure of ammonium sulfamate and identifying its crystalline phases. mdpi.comresearchgate.netresearch-nexus.net

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Parameters

X-ray diffraction (XRD) is a powerful tool for investigating the crystalline nature of ammonium sulfamate. It is used to identify the specific crystalline phases present and to determine structural parameters such as unit cell dimensions. mdpi.comresearchgate.netiucr.org Ammonium sulfamate crystallizes in the orthorhombic space group Pbca, with eight formula units per unit cell. iucr.org The unit cell dimensions have been determined through XRD analysis. iucr.org XRD studies can also assess the impact of external factors, such as heating, on the crystalline characteristics of ammonium sulfamate, indicating the stability of its structural integrity under certain conditions. mdpi.comresearchgate.netresearch-nexus.net Changes in XRD patterns when ammonium sulfamate is combined with other substances, like urea, can reflect alterations in the crystal structure due to the presence of the additional component. mdpi.comresearchgate.net

Thermal Analysis Methods for Decomposition and Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability of ammonium sulfamate and characterizing its decomposition process and thermal transitions. mdpi.comresearch-nexus.netnih.govdoi.org

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Temperatures

Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature. This technique is widely used to study the thermal decomposition of ammonium sulfamate, providing information on mass loss stages and corresponding decomposition temperatures. mdpi.comnih.govcsic.esunirioja.es For pure ammonium sulfamate, the main decomposition process typically occurs in a single stage, although a slight inflection may be observed at certain temperatures. mdpi.comnih.gov The primary decomposition range for ammonium sulfamate has been reported between approximately 317 °C and 482 °C. mdpi.comnih.gov TGA can also be applied to study mixtures containing ammonium sulfamate, revealing how the presence of other components affects its decomposition behavior and the onset temperatures of mass loss. mdpi.com For instance, in mixtures with urea, the temperature at which decomposition begins can decrease as the proportion of urea increases. mdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Energy Changes

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the identification and characterization of thermal transitions such as melting, crystallization, and decomposition, as well as the associated energy changes. mdpi.comresearch-nexus.netdoi.orgresearchgate.netmsu.ru DSC is used to determine the melting point of ammonium sulfamate and to investigate its thermal behavior, including solidus–liquidus points in binary systems. mdpi.comresearch-nexus.netdoi.org DSC curves can show endothermic or exothermic peaks corresponding to these transitions and decomposition processes. researchgate.netmsu.ruincas.ro Studies using DSC have provided data on the melting points of ammonium sulfamate and its mixtures, highlighting how mixing with other compounds can influence these thermal characteristics. mdpi.comdoi.org DSC analysis, often performed in conjunction with TGA (TGA/DSC), provides a comprehensive understanding of the thermal events occurring in ammonium sulfamate as it is heated. mdpi.comresearchgate.netresearch-nexus.netnih.govdoi.org

Data Tables

Note: The following tables represent data discussed in the text and are intended to be illustrative of the type of data obtained from these analytical methods. For interactive functionality, these would typically be rendered using a suitable web-based data visualization library.

| Technique | Analyte | Key Information Obtained |

| FTIR | Ammonium Sulfamate | Functional groups (NH₃⁺, NH₂, S–N), Intermolecular interactions |

| XRD | Ammonium Sulfamate | Crystalline phase (Orthorhombic, Pbca), Unit cell dimensions, Structural integrity |

| TGA | Ammonium Sulfamate | Decomposition temperatures, Mass loss stages, Thermal stability |

| DSC | Ammonium Sulfamate | Melting point, Thermal transitions (solidus-liquidus), Energy changes during transitions |

| Mixture Ratio (Ammonium Sulfamate: Urea) | Onset of Decomposition (°C) (TGA Data) mdpi.com |

| Pure Ammonium Sulfamate | ~317-482 mdpi.comnih.gov |

| 1:1 | 175 mdpi.com |

| 1:2 | 175 mdpi.com |

| 1:3 | 160 mdpi.com |

| 1:4 | 146 mdpi.com |

Detailed Research Findings

Research utilizing these analytical techniques has provided detailed insights into ammonium sulfamate. FTIR studies have confirmed the presence of characteristic functional groups and explored how their vibrational modes are affected by intermolecular interactions, particularly in mixtures. mdpi.comnih.gov XRD analysis has established the specific orthorhombic crystal structure of ammonium sulfamate and demonstrated the stability of its crystalline characteristics under certain thermal conditions. mdpi.comresearchgate.netiucr.org TGA has precisely determined the temperature range over which ammonium sulfamate undergoes significant mass loss due to decomposition and has shown how this is influenced by the presence of other compounds in mixtures. mdpi.comnih.gov DSC has complemented TGA by identifying thermal transitions like melting and providing data on the energy changes associated with these processes, contributing to the understanding of phase behavior in systems containing ammonium sulfamate. mdpi.comdoi.org

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental tools in the quantitative analysis of ammonium sulfamate, particularly focusing on the detection and measurement of the sulfamate ion (PubChem CID 177700). These techniques offer high sensitivity and selectivity, enabling the determination of ammonium sulfamate in complex samples.

Ion Chromatography for Sulfamate Ion Quantification

Ion chromatography (IC) is a widely used technique for the quantitative analysis of the sulfamate ion, which is the anionic component of ammonium sulfamate. This method is particularly effective for analyzing samples where ammonium sulfamate is present as an ionic species.

A validated method for determining ammonium sulfamate in air samples utilizes IC for the quantification of the sulfamate ion. Airborne particulate ammonium sulfamate is collected on a mixed cellulose (B213188) ester membrane filter and subsequently extracted from the filter using distilled water. The resulting aqueous extract is then analyzed by ion chromatography tandfonline.com.

The IC system typically employs an anion exchange resin column for the separation of the sulfamate ion from other components in the sample matrix dnacih.com. Detection is commonly achieved using a conductivity detector dnacih.com.

Typical operating conditions for the ion chromatograph in such analyses include using an aqueous eluting solvent, such as a mixture of sodium bicarbonate and sodium carbonate (e.g., 0.003M NaHCO₃ / 0.0024 M Na₂CO₃) dnacih.com. A solvent flow rate of around 2.3 mL/min, ambient column temperature, and a system pressure of approximately 550 psi are often employed dnacih.com. Sample injection volumes are typically around 100 μL, and duplicate injections of both samples and standards are recommended for accuracy dnacih.com.

This IC method has been validated for specific concentration ranges, demonstrating its reliability for quantifying ammonium sulfamate (measured as sulfamate ion) in air samples tandfonline.comdnacih.com. For instance, a method was validated over a concentration range of 6.35–27.3 mg/m³ using laboratory-generated air samples tandfonline.com. The detection limit of the analytical method has been estimated to be at least 0.90 mg/m³ for a 90-liter sample dnacih.com. The average recovery for the total method has been reported as 100±6% at the 95% confidence level tandfonline.com.

Other Chromatographic Approaches for Residue and Degradation Product Analysis

While ion chromatography is well-suited for the sulfamate ion, the analysis of ammonium sulfamate residues and potential degradation products may involve other chromatographic techniques depending on the chemical properties of the analytes. Ammonium sulfamate is highly soluble in water and non-volatile herts.ac.uk. This characteristic suggests that liquid chromatography (LC) based methods would generally be more appropriate for the analysis of the parent compound compared to gas chromatography (GC), which is typically used for volatile and semi-volatile substances ekb.eg.

Analysis of pesticide residues, which could include ammonium sulfamate or its breakdown products, often involves techniques like gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors ekb.eg. These methods separate compounds based on their differing affinities between a stationary phase and a mobile phase ekb.eg. GC is effective for volatile and semi-volatile pesticides, while LC is preferred for polar and non-volatile compounds ekb.eg.

Research into pesticide residues sometimes involves inducing small-scale chemical reactions to degrade the parent compound and then analyzing the resulting products using chromatographic techniques to observe changes in retention times or detector responses fao.org. However, specific detailed chromatographic methods for the analysis of ammonium sulfamate degradation products were not prominently found in the reviewed literature, and there are noted gaps in adequate data on residues in certain matrices epa.gov.

Q & A

Q. What are the critical safety protocols for handling ammonium sulfamate in laboratory settings?

Ammonium sulfamate poses acute toxicity via ingestion, skin contact, and inhalation (H301+H311+H331) . Key precautions include:

- Use fume hoods or respirators with particle filters (EN 143) to avoid inhalation of dust .

- Wear chemically resistant gloves (e.g., nitrile) and lab coats to prevent skin contact .

- Store in airtight containers away from oxidizers (e.g., chlorates, peroxides) and strong acids to prevent violent reactions .

- In case of exposure, immediately rinse skin/eyes with water and seek medical attention .

Q. How does the high aqueous solubility (1950 g/L) of ammonium sulfamate influence experimental design?

The high solubility facilitates homogeneous solution preparation but may complicate isolation in synthesis. Methodological considerations:

Q. What acute toxicity parameters should inform risk assessments for in vivo studies?

The oral LD₅₀ in rats is 2000 mg/kg, indicating moderate toxicity . For risk mitigation:

- Use dose ranges below 500 mg/kg in preliminary animal studies to avoid systemic effects (e.g., CNS depression) .

- Implement respiratory protection if aerosol generation is likely, given the lack of inhalation toxicity data .

Advanced Research Questions

Q. How can exothermic reactions between ammonium sulfamate and oxidizing agents be managed during synthesis?

Ammonium sulfamate reacts violently with oxidizers (e.g., chlorates) and hot acids, releasing heat and steam . Mitigation strategies:

Q. What methodologies are recommended for ecotoxicological assessments of ammonium sulfamate in aquatic environments?

The 96-hour LC₅₀ for Ictalurus catus (catfish) is 203 mg/L . For comprehensive assessments:

Q. How is ammonium sulfamate utilized in analytical chemistry for carbon and hydrogen determination?

Ammonium sulfamate replaces lead peroxide in microanalytical methods due to its oxidizing properties . Protocol:

Q. How should researchers address contradictions in decomposition temperature data across studies?

Reported decomposition temperatures vary due to experimental conditions (e.g., heating rate, atmosphere). Resolve discrepancies by:

Q. What are the implications of ammonium sulfamate’s low bioaccumulation potential (log KOW -4.34) for environmental persistence studies?

The low log KOW suggests minimal lipid accumulation but does not preclude soil or water persistence. Recommended approaches:

Q. What stability challenges arise when using ammonium sulfamate in high-temperature syntheses?

Decomposition above 280°C releases toxic gases (e.g., NH₃, SOₓ) . Strategies include:

Q. How can long-term toxicity studies address data gaps in carcinogenicity and reproductive toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.